molecular formula C11H13N3O2 B1316649 Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-55-0

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1316649
CAS No.: 132272-55-0
M. Wt: 219.24 g/mol
InChI Key: LUFZFPACGZLWDL-UHFFFAOYSA-N
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Description

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate ( 132272-55-0) is a high-purity chemical building block with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant research value . It serves as a crucial precursor in organic synthesis and pharmaceutical research for the development of novel therapeutic agents. Its primary research applications include serving as a key intermediate in the synthesis of potential cytotoxic agents and kinase inhibitors . The compound's mechanism of action is target-dependent; for instance, structural analogs have been investigated as potent inhibitors of enzymes like c-Met kinase, with demonstrated IC50 values in the nanomolar range, and have shown promising antitubercular activity against Mycobacterium tuberculosis strains . Researchers value this compound for its versatility in further chemical functionalization, enabling the exploration of structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)8-6-14-5-4-7(2)9(12)10(14)13-8/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFZFPACGZLWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563688
Record name Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132272-55-0
Record name Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Aminopyridine Derivatives with Ethyl 3-Bromo-2-oxopropanoate

A widely reported method involves the reaction of 2-aminopyridine derivatives with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol. This condensation leads to the formation of the imidazo[1,2-a]pyridine core with an ethyl ester at position 2 and a methyl substituent at position 7, followed by the introduction of an amino group at position 8 through subsequent functionalization steps.

  • The reaction typically proceeds under reflux in ethanol for approximately 6 hours.
  • The product is isolated by filtration and purified by recrystallization from ethanol-water mixtures.
  • Yields reported for similar compounds range around 50-70%, depending on reaction conditions and substituents on the aminopyridine ring.

Hydrazide Intermediate Route

Another approach involves the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide intermediates, which are then subjected to condensation with appropriate ketones or aldehydes to form substituted imidazo[1,2-a]pyridine derivatives.

  • The hydrazide is prepared by refluxing the corresponding ester with hydrazine hydrate.
  • Subsequent condensation with ketones in the presence of catalytic acid under reflux yields the desired imidazo derivatives.
  • This method allows for structural diversification at the 3-position and can be adapted for the introduction of amino groups at other positions.

Metal-Free and Solvent-Free Cyclization Methods

Recent advances have demonstrated solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation or ambient conditions, offering environmentally benign and rapid alternatives.

  • These methods involve direct condensation of 2-aminopyridines with α-haloketones without solvents or metal catalysts.
  • Microwave-assisted protocols reduce reaction times significantly (minutes instead of hours).
  • Yields are generally good to excellent, with high purity and minimal by-products.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Solvent Ethanol (reflux), or solvent-free (microwave) Ethanol provides good solubility; solvent-free reduces waste and time
Temperature Reflux (~78 °C) or microwave heating Higher temperature accelerates reaction but may cause side reactions
Reaction Time 4–6 hours (reflux), 10–30 minutes (microwave) Longer times improve conversion but may reduce selectivity
Catalyst/Acid Sometimes catalytic H2SO4 or none Acid catalysis promotes condensation; catalyst-free preferred for green chemistry
Stoichiometry Equimolar or slight excess of α-bromo ketone Excess haloketone drives reaction to completion
Workup Filtration, recrystallization from ethanol-water Purification critical for removing unreacted starting materials

Detailed Research Findings

Spectroscopic and Structural Characterization

  • NMR Spectroscopy: Aromatic protons appear between δ 7.0–8.2 ppm; ethyl ester protons show characteristic signals at δ 4.4–4.6 ppm (CH2) and δ 1.4 ppm (CH3). Amino substituents are confirmed by singlet peaks in the 4–5 ppm range.
  • IR Spectroscopy: Ester carbonyl stretching vibrations near 1700 cm⁻¹ and aromatic C=C stretches around 1600 cm⁻¹ confirm the functional groups.
  • X-ray Crystallography: Confirms planar imidazo[1,2-a]pyridine ring systems with dihedral angles close to 1.4°, and intermolecular hydrogen bonding stabilizes the crystal lattice.

Mechanistic Insights

  • The initial step involves nucleophilic attack of the amino group on the α-bromo ketone carbonyl carbon, followed by intramolecular cyclization and elimination of bromide.
  • Hydrazide intermediates form via nucleophilic substitution of hydrazine on ester groups, enabling further condensation with aldehydes or ketones to diversify the imidazo ring substituents.

Comparative Yields and Purity

Method Yield (%) Purity (%) Reaction Time Notes
Reflux in ethanol (condensation) 50–70 ≥95 4–6 hours Conventional, reliable
Hydrazide intermediate route 60–75 ≥95 6–8 hours Allows functional group diversity
Solvent- and catalyst-free (microwave) 80–90 ≥98 10–30 minutes Green chemistry, rapid
Aqueous metal-free synthesis 85–95 ≥98 Ambient to reflux Tolerant to various substituents

Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Condensation of 2-aminopyridine with α-bromo ketone Reflux in ethanol, classical approach Well-established, moderate yields Longer reaction times, solvent use
Hydrazide intermediate synthesis Multi-step, involves hydrazine hydrate Structural versatility, good yields More steps, longer total synthesis time
Solvent- and catalyst-free microwave method Rapid, environmentally friendly High yields, short reaction time, green Requires microwave equipment
Aqueous metal-free synthesis Ambient conditions, metal-free High tolerance to substituents, eco-friendly May require optimization for scale-up

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate 8-NH₂, 7-CH₃, 2-COOEt C₁₁H₁₃N₃O₂ 219.24 Potential intermediate for drug synthesis
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-Cl, 8-I, 2-COOEt C₁₀H₈ClIN₂O₂ 350.54 High halogen content; used in cross-coupling
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 8-NH₂, 6-Br, 2-COOEt C₁₀H₁₀BrN₃O₂ 284.11 Precursor for CDK inhibitors, anticonvulsants
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 7-CH₃, 2-COOEt C₁₀H₁₁BrN₂O₂ 271.11 Brominated intermediate for further coupling
Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate 7-NHCyclohexyl, 8-p-tolyl, 2-COOEt C₂₃H₂₇N₃O₂ 377.48 Functionalized for medicinal chemistry
Key Observations:
  • Halogenated Derivatives : Compounds with bromine or iodine at positions 6, 7, or 8 (e.g., ) are frequently employed in Suzuki-Miyaura cross-coupling reactions due to their reactivity with boronic acids .
  • Amino vs. Halogen Groups: The amino group in the target compound (position 8) enhances solubility and hydrogen-bonding capacity compared to halogenated analogues, which may improve bioavailability in drug candidates .

Physicochemical and Spectroscopic Data

  • Spectroscopic Signatures :
    • ¹H NMR : The target compound’s methyl group (7-CH₃) would resonate near δ 2.5–3.0 ppm, while the 8-NH₂ group may appear as a broad singlet (~δ 5.0–6.0 ppm) .
    • ¹³C NMR : The ester carbonyl (C=O) is typically observed near δ 162–165 ppm across analogues .

Biological Activity

Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer agent and its role in modulating various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₂. It features an ethyl ester group, an amino group at the 8-position, and a methyl group at the 7-position of the imidazo ring. This unique substitution pattern is crucial for its biological activity and synthetic utility.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit certain kinases and induce apoptosis in cancer cells, making it a candidate for further pharmacological studies.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of apoptosis pathways.
  • Enzyme Inhibition : It acts as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Calcium Channel Modulation : The compound may also function as a calcium channel blocker, influencing cellular excitability and signaling pathways.
  • GABA A Receptor Modulation : There is evidence suggesting that it can modulate GABA A receptors, which are involved in neurotransmission and have implications in anxiety and seizure disorders .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound effectively inhibited specific kinases involved in cancer progression. This inhibition was associated with altered phosphorylation states of key proteins involved in cell cycle regulation.
  • Neuropharmacological Research : Investigations into its effects on GABA A receptors indicated potential anxiolytic properties, suggesting that this compound could be beneficial in treating anxiety-related disorders .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound differentiates it from other compounds within the imidazo[1,2-a]pyridine family. Below is a comparison table highlighting its features against similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateBromo substitution at position 6Increased lipophilicity; potential for enhanced activity
Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylateAmino group at position 3Different pharmacological profile; less explored
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylateChloro substitution at position 8May exhibit different reactivity and binding characteristics
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylateAmino group at position 6Potentially altered biological activity

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?

Answer: A widely used approach involves substitution reactions between α-haloketones and aminopyridine precursors. For example, ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under microwave irradiation to form the imidazo[1,2-a]pyridine core. Optimization includes using polar aprotic solvents (e.g., DMF), maintaining temperatures between 60–80°C, and stoichiometric ratios favoring the amine (1:1.2). Flash chromatography with cyclohexane/EtOAc (7:3) achieves >87% purity. Yields can be improved by slow reactant addition and TLC monitoring to suppress side products .

Q. How is the crystal structure of this compound determined, and what key structural parameters are observed?

Answer: Single-crystal X-ray diffraction (Bruker SMART CCD detector, Mo-Kα radiation) reveals monoclinic symmetry (space group P21/c) with unit cell dimensions a = 8.189 Å, b = 15.821 Å, c = 11.884 Å, and β = 105.38°. The imidazo[1,2-a]pyridine core adopts a planar conformation, with the ethyl carboxylate group oriented perpendicular to the heterocyclic plane. Hydrogen bonding between the amino group and carboxylate oxygen stabilizes the structure .

Q. What spectroscopic techniques are critical for characterizing substituted imidazo[1,2-a]pyridine derivatives, and how are data conflicts resolved?

Answer:

  • 1H/13C NMR: Assigns substituent positions via coupling patterns (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 6.5–8.5 ppm).
  • HRMS: Confirms molecular weight (e.g., [M+H]+ for C11H12N2O2: m/z 204.23).
  • IR: Identifies carbonyl stretches (~1700 cm⁻¹ for esters).
    Conflicts between predicted and observed NMR signals (e.g., splitting due to hindered rotation) are resolved by NOESY or variable-temperature NMR to assess dynamic effects .

Advanced Research Questions

Q. How can regiocontrolled bifunctionalization of the imidazo[1,2-a]pyridine core be achieved using microwave-assisted synthesis?

Answer: Microwave irradiation enables sequential Suzuki-Miyaura couplings at C7 and C8 positions. For example, palladium-catalyzed coupling of 7,8-dihalogenated intermediates with aryl boronic acids (e.g., p-tolylboronic acid) at 120°C for 20 minutes achieves >90% conversion. The electron-withdrawing carboxylate group at C2 directs coupling to C7 first, followed by C8 functionalization. This one-pot method reduces side reactions and improves yields (~27%) compared to conventional heating .

Q. What computational strategies predict the reactivity of substituents on the imidazo[1,2-a]pyridine scaffold for drug design?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinities to biological targets (e.g., cyclin-dependent kinases). QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For instance, electron-donating groups at C8 enhance kinase binding by ~30% .

Q. How can conflicting crystallographic data on solvent-included vs. solvent-free forms of the compound be resolved?

Answer:

  • Data Collection: High-resolution datasets (θmax > 25°) and TWINLAW analysis detect twinning in solvent-included crystals.
  • Refinement: SHELXL-2018 refines disorder models for solvent molecules (e.g., DMF or water) with PART instructions.
  • Validation: PLATON’s ADDSYM checks for missed symmetry, and R1 convergence <5% ensures model reliability. Discrepancies in unit cell volumes (>5% variation) indicate solvent effects .

Q. What strategies mitigate decomposition during the storage of imidazo[1,2-a]pyridine derivatives?

Answer:

  • Storage Conditions: Argon atmosphere, desiccated at -20°C.
  • Stabilizers: Addition of 1% w/w BHT (butylated hydroxytoluene) inhibits oxidation of the amino group.
  • Analytical Monitoring: Periodic HPLC-UV (λ = 254 nm) tracks degradation products (e.g., hydrolyzed carboxylate at RT: t1/2 = 14 days) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate

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